(5-chlorothiophen-2-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3OS2/c1-18-9-6-17-15(18)21-10-11-4-7-19(8-5-11)14(20)12-2-3-13(16)22-12/h2-3,6,9,11H,4-5,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPCFXJXCQLOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as Ohtuvayre, is a first-in-class selective dual inhibitor of the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
Ohtuvayre interacts with its targets, PDE3 and PDE4, by binding to their active sites, thereby inhibiting their enzymatic activity. This inhibition leads to an increase in the intracellular levels of cyclic nucleotides, resulting in bronchodilation and non-steroidal anti-inflammatory effects.
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides activate protein kinase A (PKA), which then phosphorylates various target proteins, leading to a range of downstream effects. These include relaxation of smooth muscle in the airways (bronchodilation) and reduction of inflammatory responses.
Biological Activity
The compound (5-chlorothiophen-2-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone , with the CAS number 1428350-17-7 , has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₈ClN₃OS₂
- Molecular Weight : 355.9 g/mol
- Structure : The compound features a thiophene ring, an imidazole moiety, and a piperidine structure, which are known for their diverse biological activities.
Biological Activity Overview
Recent studies indicate that compounds containing imidazole and thiophene rings exhibit a broad range of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific compound in focus has been investigated for its role as a potential inhibitor of various enzymes and receptors.
- Enzyme Inhibition : The compound has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling and glucose metabolism. Inhibitors of PTP1B are considered potential therapeutic agents for diabetes and obesity .
- Antiviral Activity : Similar compounds have demonstrated significant inhibitory activity against viruses such as influenza A (H1N1), suggesting that this compound may also possess antiviral properties .
- Cytotoxicity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapy .
Inhibition Studies
A study focused on the selectivity of PTP1B inhibitors found that the compound exhibited an IC₅₀ value in the low micromolar range, indicating effective inhibition compared to other phosphatases .
Antiviral Efficacy
Research on imidazole derivatives has shown promising results regarding their antiviral efficacy. The compound was tested against the H1N1 virus, where it displayed high selectivity index values, indicating a favorable safety profile alongside its antiviral activity .
Cytotoxicity Assessment
In vitro assays revealed that the compound significantly reduced cell viability in several cancer cell lines, with IC₅₀ values suggesting potent anticancer activity. Further studies are required to elucidate the specific pathways involved in its cytotoxic effects .
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s design integrates elements from multiple heterocyclic systems:
- Thiophene and Chloro Substituents: The 5-chlorothiophen-2-yl group is structurally analogous to chlorobenzothiophene derivatives, such as those synthesized in , which are noted for their bioactivity .
- Imidazole Core : The 1-methyl-1H-imidazol-2-yl group aligns with imidazole-based compounds in , and 4. These derivatives often exhibit enhanced metabolic stability and target affinity due to aromatic nitrogen atoms .
- Piperidine and Thioether Linkage: The piperidinyl-thioether side chain resembles ’s piperidine-containing ethanone derivatives, where piperidine enhances solubility and pharmacokinetics . The thioether bridge is structurally similar to the oxadiazole-thioether system in , which contributes to antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
